2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a methyl-substituted phenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorinated phenoxy intermediate, followed by the formation of the oxadiazole ring and the final coupling with the propanamide moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis efficiently .
Chemical Reactions Analysis
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can be compared with similar compounds such as:
(4-chloro-2-methylphenoxy)acetic acid sodium salt: This compound shares the chlorinated phenoxy group but differs in its overall structure and applications.
2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: This compound has a similar phenoxy group but includes a trifluoromethyl group, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-4-6-14(7-5-11)18-22-19(23-26-18)21-17(24)13(3)25-15-8-9-16(20)12(2)10-15/h4-10,13H,1-3H3,(H,21,23,24) |
InChI Key |
RWTMLTXIYGGOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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